molecular formula C16H24N2O B14616166 2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one CAS No. 59543-54-3

2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one

Cat. No.: B14616166
CAS No.: 59543-54-3
M. Wt: 260.37 g/mol
InChI Key: XRKNFBJWGDOWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one is a complex organic compound known for its unique structure and properties This compound features a cyclohexanone core with two dimethylamino groups attached via prop-2-en-1-ylidene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylamine and an appropriate aldehyde or ketone under basic conditions. One common method includes the use of ethanol as a solvent and potassium hydroxide as a base, with the reaction mixture being stirred at room temperature for several hours . The product is then isolated by filtration, washed, and recrystallized from ethanol to obtain pure crystals.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized ketones, reduced amines, and substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activity. The pathways involved include coordination to metal centers, electron transfer, and interaction with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one is unique due to its cyclohexanone core and the specific arrangement of dimethylamino groups. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

59543-54-3

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

2,6-bis[3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one

InChI

InChI=1S/C16H24N2O/c1-17(2)12-6-10-14-8-5-9-15(16(14)19)11-7-13-18(3)4/h6-7,10-13H,5,8-9H2,1-4H3

InChI Key

XRKNFBJWGDOWHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC=C1CCCC(=CC=CN(C)C)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.